N-(2,4-Dimethylphenyl)benzamide is an organic compound belonging to the class of benzamides. This compound features a benzamide structure with a dimethyl-substituted phenyl group, which significantly influences its chemical behavior and biological activity. The presence of the 2,4-dimethyl substituents on the phenyl ring plays a crucial role in modulating the compound's properties, including its solubility and reactivity.
N-(2,4-Dimethylphenyl)benzamide can be synthesized through various chemical reactions involving starting materials such as 2,4-dimethylaniline and benzoic acid derivatives. This compound has been studied for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals.
N-(2,4-Dimethylphenyl)benzamide is classified under:
The synthesis of N-(2,4-Dimethylphenyl)benzamide typically involves the reaction of 2,4-dimethylaniline with an acylating agent such as benzoyl chloride or benzoic acid derivatives. The general synthetic procedure can be outlined as follows:
The yield and purity of N-(2,4-Dimethylphenyl)benzamide can vary based on the reaction conditions, including temperature, reaction time, and the presence of catalysts or bases. Characterization methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are typically employed to confirm the structure and purity of the synthesized compound.
N-(2,4-Dimethylphenyl)benzamide can participate in various chemical reactions typical for amides and aromatic compounds:
The reactivity of N-(2,4-Dimethylphenyl)benzamide is influenced by the electron-donating nature of the dimethyl groups which enhance nucleophilicity at certain positions on the aromatic ring.
The mechanism of action for N-(2,4-Dimethylphenyl)benzamide in biological systems often involves interaction with specific enzymes or receptors. For instance:
Studies have indicated that compounds with similar structures exhibit varying degrees of biological activity, including antimicrobial and anticancer properties.
N-(2,4-Dimethylphenyl)benzamide has several scientific uses:
This compound exemplifies how subtle changes in molecular structure can significantly influence biological activity and chemical reactivity, making it a subject of interest in medicinal chemistry research.
N-(2,4-Dimethylphenyl)benzamide is an organic compound classified as a disubstituted benzamide derivative. Its molecular formula is C₁₅H₁₅NO (molecular weight: 225.29 g/mol), featuring a benzamide core linked to a 2,4-dimethyl-substituted aniline ring. The IUPAC name designates the methyl groups at positions 2 and 4 on the phenyl ring attached to the amide nitrogen [1] [2].
Key structural characteristics:
Table 1: Key Identifiers of N-(2,4-Dimethylphenyl)benzamide
| Property | Value | |
|---|---|---|
| CAS Registry Number | 6328-77-4 | |
| Systematic Name | N-(2,4-Dimethylphenyl)benzamide | |
| Synonyms | AKOS 243-39; Benzamide, N-(2,4-dimethylphenyl)- | |
| Molecular Formula | C₁₅H₁₅NO | |
| Molecular Weight | 225.29 g/mol | |
| SMILES | CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2)C | |
| InChI Key | UCAIXIMMSIJHND-UHFFFAOYSA-N | [1] [2] [7] |
The compound was first synthesized in the late 20th century during systematic studies on benzanilide derivatives. Early work focused on understanding substituent effects on amide conformation and crystallinity. Its initial preparation followed classic amidation protocols: reacting benzoyl chloride with 2,4-dimethylaniline in the presence of a base (e.g., triethylamine) [4] [5].
Evolution of characterization:
The absence of patent literature in search results suggests its primary role as an intermediate rather than a commercial product.
Organic synthesis utility:
Table 2: Physicochemical Properties
| Property | Value | Method/Conditions | |
|---|---|---|---|
| Density | 1.121 g/cm³ | At 20°C | |
| Boiling Point | 279.5 °C | At 760 mmHg | |
| Flash Point | 165.7 °C | Standard test | |
| LogP | 3.628 | Partition coefficient | |
| Vapor Pressure | 0.004 mmHg | At 25°C | [2] |
Medicinal chemistry relevance:
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: